molecular formula C10H11ClN4O2 B13701721 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride

Cat. No.: B13701721
M. Wt: 254.67 g/mol
InChI Key: BIMUFIYCKVYEBO-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Similar structure but lacks the nitro and methyl groups on the phenyl ring.

    4-Amino-3-nitrophenylpyrazole: Similar structure but with different substitution patterns on the pyrazole ring.

Uniqueness

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10N4O2.ClH/c1-6-2-3-7(4-9(6)14(15)16)8-5-10(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H

InChI Key

BIMUFIYCKVYEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl

Origin of Product

United States

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